molecular formula C10H10O3 B12597584 1-(2-Acetylphenyl)-2-hydroxyethan-1-one CAS No. 872611-37-5

1-(2-Acetylphenyl)-2-hydroxyethan-1-one

Katalognummer: B12597584
CAS-Nummer: 872611-37-5
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: ZKVWLTHWROUQGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Acetylphenyl)-2-hydroxyethan-1-one is an organic compound with a unique structure that includes both a ketone and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetylphenyl)-2-hydroxyethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-acetylphenylboronic acid with ethylene glycol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce production costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Acetylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Acetylphenyl)-2-hydroxyethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Acetylphenyl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Acetylphenyl)-2-oxoethan-1-one: Similar structure but with an additional ketone group.

    1-(2-Acetylphenyl)-2-carboxyethan-1-one: Contains a carboxylic acid group instead of a hydroxyl group.

    1-(2-Acetylphenyl)-2-hydroxyethanol: Reduced form with an additional hydroxyl group.

Uniqueness

1-(2-Acetylphenyl)-2-hydroxyethan-1-one is unique due to its combination of a ketone and hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

872611-37-5

Molekularformel

C10H10O3

Molekulargewicht

178.18 g/mol

IUPAC-Name

1-(2-acetylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C10H10O3/c1-7(12)8-4-2-3-5-9(8)10(13)6-11/h2-5,11H,6H2,1H3

InChI-Schlüssel

ZKVWLTHWROUQGM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1C(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.